molecular formula C25H27N7O2 B2533271 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide CAS No. 1251678-60-0

2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide

Cat. No. B2533271
CAS RN: 1251678-60-0
M. Wt: 457.538
InChI Key: NXFCUBCAWZKQKH-UHFFFAOYSA-N
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Description

The compound 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties. Sulfonamides typically contain a sulfonyl group attached to an amine, and modifications to this core structure can lead to compounds with various pharmacological activities. While the provided papers do not directly discuss 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide, they do provide insights into the reactivity and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of sulfonyl groups to amines or the coupling of sulfonate esters with amines. For example, the synthesis of a novel side-chain-sulfonated aromatic diamine is described, which involves the incorporation of sulfonic acid groups into the molecular structure . This process could be similar to the synthesis of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide, where a methylsulfonyl group is introduced to an amine on a phenoxy-nicotinamide scaffold.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) attached to an amine. The structure of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide likely includes a phenoxy ring linked to a nicotinamide moiety, with a methylsulfonyl group providing additional chemical functionality. The presence of these groups can influence the compound's binding affinity to biological targets and its overall bioactivity.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including nucleophilic substitution and addition reactions. For instance, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can react with nucleophiles to form stable enamine adducts . This reactivity suggests that 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide may also undergo reactions with nucleophilic side chains of proteins, potentially leading to biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, sulfonated polyimides display good solubility in aprotic solvents and high thermal stability, which is attributed to the presence of sulfonic acid groups . These properties are relevant when considering the solubility, stability, and formulation of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide for potential therapeutic applications.

Scientific Research Applications

Water Treatment Technologies

Research into novel sulfonated thin-film composite nanofiltration membranes has demonstrated significant advancements in water treatment technologies. The study by Liu et al. (2012) introduced sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, enhancing water flux by improving surface hydrophilicity without compromising dye rejection. This innovation presents a promising approach to treating dye solutions in water, highlighting the importance of sulfonated compounds in environmental applications (Liu et al., 2012).

Advanced Polymer Materials

The synthesis of novel side-chain-sulfonated polyimides, as explored by Chen et al. (2006), showcases the compound's utility in creating materials with unique properties, such as high solubility in aprotic solvents and high thermal stability. These materials exhibit anisotropic membrane swelling and high proton conductivity, making them suitable for various technological applications, including as components in fuel cells and other energy-related devices (Chen et al., 2006).

Drug Metabolism and Biocatalysis

A specific application in the field of drug metabolism was investigated by Zmijewski et al. (2006), who demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound. This research highlights the potential of using microbial systems to study drug metabolism, offering a novel approach to understanding how drugs are processed in the body (Zmijewski et al., 2006).

Environmental Microbial Degradation

The novel microbial strategy for eliminating sulfonamide antibiotics from the environment was detailed by Ricken et al. (2013), focusing on the degradation of sulfamethoxazole by Microbacterium sp. strain BR1 through ipso-hydroxylation followed by fragmentation. This study underscores the environmental impact of sulfonamides and the potential for microbial processes to mitigate this impact, presenting an innovative approach to addressing antibiotic resistance proliferation (Ricken et al., 2013).

Fuel Cell Applications

The development of sulfonated polyimide copolymers for proton-exchange-membrane fuel cells is another significant area of application. Einsla et al. (2004) synthesized a series of sulfonated naphthalene dianhydride-based polyimide copolymers, demonstrating their potential in fuel cell applications due to their excellent proton conductivity and water stability. This research contributes to the ongoing development of more efficient and durable materials for energy conversion technologies (Einsla et al., 2004).

Future Directions

The unique structure of “2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide” offers countless avenues for exploration and innovation in various fields. This compound could potentially be used in the development of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-19-7-6-8-20(17-19)27-22(33)18-32-25(34)31-12-11-26-23(24(31)28-32)30-15-13-29(14-16-30)21-9-4-3-5-10-21/h3-12,17H,2,13-16,18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCUBCAWZKQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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